molecular formula C17H12ClF3N2O B2486344 4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone CAS No. 478260-86-5

4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2486344
CAS No.: 478260-86-5
M. Wt: 352.74
InChI Key: FVLUIFVPHFBBIK-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-[4-(trifluoromethyl)phenyl]-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H12ClF3N2O and its molecular weight is 352.74. The purity is usually 95%.
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Scientific Research Applications

Cardiotonic Properties

  • A novel class of cardiotonics was synthesized, including derivatives of pyridazinone. Among these, certain compounds showed potent positive inotropic activity along with vasodilating activity. These findings indicate the potential of pyridazinone derivatives in cardiotonic applications (Okushima et al., 1987).

Applications in Oil Improvement

  • Pyridazinone derivatives were synthesized and tested as antioxidants for local base oil. They demonstrated efficacy in improving base oil, indicating their potential in industrial applications (Nessim, 2017).

Herbicidal Applications

  • Substituted pyridazinone compounds inhibited photosynthesis in barley, accounting for the phytotoxicity of pyrazon, a pyridazinone derivative. This suggests the utility of pyridazinone derivatives in herbicidal formulations (Hilton et al., 1969).

Anticonvulsant Activity

  • A series of pyridazinone derivatives were synthesized and screened for anticonvulsant properties. The study found that specific substitutions on the phenyl ring enhanced anticonvulsant activity, highlighting the potential of these derivatives in treating convulsions (Xu et al., 1991).

Structural Analysis

  • The crystal structure of a pyridazinone derivative was analyzed, revealing insights into the molecular configuration that could inform future pharmaceutical applications (Daoui et al., 2021).

Antithrombotic and Vasodilatory Activities

  • Novel pyridazinone analogues were synthesized and showed promising results in antithrombotic activity and vasodilation, making them potential candidates for treating congestive heart failure (Sircar et al., 1989).

Anti-Inflammatory and Analgesic Activities

  • New pyridazinone derivatives exhibited significant analgesic and anti-inflammatory activities, highlighting their potential in the development of new pain and inflammation management drugs (Ökçelik et al., 2003).

Chromatographic Analysis

  • Chromatographic methods were developed for the separation and determination of pyridazinone derivatives, important for quality control in pharmaceutical formulations (Dulak et al., 1967).

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O/c18-13-7-3-10(4-8-13)14-9-15(22-23-16(14)24)11-1-5-12(6-2-11)17(19,20)21/h1-8,14H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLUIFVPHFBBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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